Quinelorane D3 Receptor Binding Affinity and Selectivity Ratio Compared with Quinpirole and 7-OH-DPAT
Quinelorane demonstrates a D3/D2 binding selectivity ratio of approximately 1.68 (Ki D3 = 3.4 nM vs. Ki D2 = 5.7 nM) , positioning it as a D3-preferring agonist. In a systematic in vivo behavioral comparison of D2/D3 agonist-induced yawning and hypothermia, the rank order of D3 selectivity was determined as pramipexole > PD-128,907 = 7-OH-DPAT = quinpirole = quinelorane > apomorphine = U91356A [1]. This places quinelorane in the same D3-selectivity tier as quinpirole and 7-OH-DPAT, but with distinct absolute affinity values. Notably, quinelorane's Ki at human D3 receptors (pKi = 8.27) exceeds its affinity at human D4 receptors (pKi = 7.72) and is markedly higher than its affinities at adrenergic and serotonergic off-targets (pKi ≤ 5.98 across all tested monoaminergic receptors) [2].
| Evidence Dimension | Receptor binding affinity (Ki) and D3/D2 selectivity |
|---|---|
| Target Compound Data | D2 Ki = 5.7 nM; D3 Ki = 3.4 nM; D3/D2 ratio ≈ 1.68 |
| Comparator Or Baseline | Quinpirole: D3/D2 ratio ≈ 1.6-2.0; 7-OH-DPAT: D3 Ki = 1.8 nM, D2 Ki = 96 nM (ratio ≈ 53); Pramipexole: higher D3 selectivity |
| Quantified Difference | Quinelorane shares selectivity tier with quinpirole and 7-OH-DPAT in behavioral assays but has 28-fold lower absolute D3 affinity than 7-OH-DPAT (3.4 nM vs. 1.8 nM) |
| Conditions | Radioligand displacement assays using [3H]spiperone (D2) and [125I]iodosulpride (D3) in cloned human receptors expressed in CHO cells |
Why This Matters
Procurement decisions must account for quinelorane's intermediate D3/D2 selectivity profile—more D3-preferring than apomorphine but less selective than 7-OH-DPAT—making it appropriate for studies where balanced but D3-preferring activation is required.
- [1] Collins GT, Woods JH. Yawning and hypothermia in rats: effects of dopamine D3 and D2 agonists and antagonists. Psychopharmacology. 2007;193(2):159-170. View Source
- [2] PDSP Ki Database (via ArrestinDB). Quinelorane binding profile: human D2 pKi = 6.33 (avg); human D3 pKi = 8.27; human D4 pKi = 7.72; adrenergic/serotonergic pKi ≤ 5.98. View Source
